O-Acetylpropranolol

Description

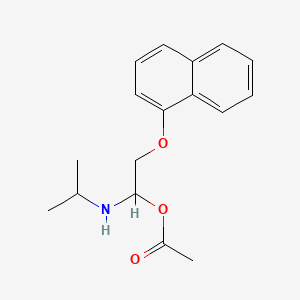

O-Acetylpropranolol is an acetylated prodrug derivative of propranolol, a non-selective β-adrenergic receptor blocker widely used to treat hypertension, angina, and arrhythmias. The acetylation of propranolol’s hydroxyl group enhances its physicochemical properties, particularly its ability to bypass extensive first-pass hepatic metabolism, thereby improving oral bioavailability . Structurally, this compound retains the core 1-isopropylamino-3-(1-naphthoxy)-2-propanol backbone of propranolol but substitutes the hydroxyl group with an acetyl moiety (C₁₆H₂₁NO₃; molecular weight 287.35) .

The synthesis of this compound involves enzymatic or chemical acetylation. Notably, Candida antarctica lipase B (CalB) catalyzes the enantioselective O-acetylation of (R,S)-propranolol, favoring the (R)-enantiomer during hydrolysis, which influences the pharmacokinetic profile of the active (S)-propranolol in humans . This prodrug strategy addresses propranolol’s low bioavailability (26–30%) by delaying hepatic clearance and enhancing systemic exposure .

Propriétés

Numéro CAS |

2293-03-0 |

|---|---|

Formule moléculaire |

C17H21NO3 |

Poids moléculaire |

287.35 g/mol |

Nom IUPAC |

[2-naphthalen-1-yloxy-1-(propan-2-ylamino)ethyl] acetate |

InChI |

InChI=1S/C17H21NO3/c1-12(2)18-17(21-13(3)19)11-20-16-10-6-8-14-7-4-5-9-15(14)16/h4-10,12,17-18H,11H2,1-3H3 |

Clé InChI |

LGRCXXODVNZXAC-UHFFFAOYSA-N |

SMILES |

CC(C)NC(COC1=CC=CC2=CC=CC=C21)OC(=O)C |

SMILES canonique |

CC(C)NC(COC1=CC=CC2=CC=CC=C21)OC(=O)C |

Synonymes |

O-acetylpropranolol |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

O-Acetylpropranolol belongs to a class of propranolol esters designed to modulate pharmacokinetics. Key analogues include:

Pharmacokinetic and Enzymatic Profiles

- Bioavailability: this compound demonstrates 2–3× higher bioavailability than propranolol in rats and dogs due to reduced first-pass metabolism . In contrast, O-pivaloylpropranolol shows similar bioavailability but slower hydrolysis, making it less optimal for rapid therapeutic effects.

- Hydrolysis Kinetics: Enzymatic hydrolysis rates vary with acyl chain length. Hexanoylpropranolol undergoes faster hydrolysis (1.5×) than the acetyl derivative in carboxylesterase-rich tissues, while O-pivaloylpropranolol’s bulky group delays hydrolysis .

- Enantioselectivity: Human serum hydrolyzes (R)-O-acetylpropranolol 3× faster than the (S)-isomer, leading to prolonged circulation of active (S)-propranolol. Conversely, rat intestinal and liver homogenates favor (S)-ester hydrolysis, highlighting species-specific metabolic differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.